Irreversible GABA-AT Inactivation vs. Reversible Inhibition: cis-ACHEC vs. trans-ACHEC Core Scaffold Comparison
The core amino acid scaffold of the target compound (cis-2-aminocyclohex-3-enecarboxylic acid, compound 5) acts as a time- and concentration-dependent irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), whereas its trans isomer (trans-2-aminocyclohex-3-enecarboxylic acid, compound 6) functions only as a competitive reversible inhibitor [1]. The Fmoc-protected derivative serves as the direct SPPS-compatible synthon for incorporating this pharmacophoric scaffold into peptide-based inhibitor candidates.
| Evidence Dimension | GABA-AT inhibition mechanism |
|---|---|
| Target Compound Data | Irreversible, time- and concentration-dependent inactivation (active-site directed) |
| Comparator Or Baseline | trans-2-aminocyclohex-3-enecarboxylic acid (compound 6): competitive reversible inhibition only; no inactivation |
| Quantified Difference | Qualitative mechanistic switch from irreversible inactivation to reversible inhibition upon trans isomerism |
| Conditions | Purified GABA-AT enzyme assay; substrate protection confirmed active-site specificity (Choi & Silverman, 2002) |
Why This Matters
For researchers designing GABA-AT-targeted peptides, only the cis scaffold delivers covalent enzyme inactivation; the trans isomer cannot achieve this, directly dictating which Fmoc building block must be procured.
- [1] Choi S, Silverman RB. Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues. J. Med. Chem. 2002, 45, 4531–4539. View Source
